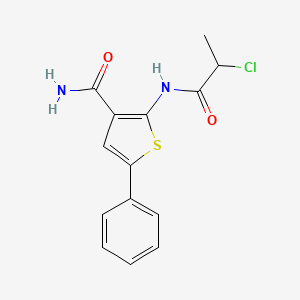

2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-chloropropanoylamino)-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-8(15)13(19)17-14-10(12(16)18)7-11(20-14)9-5-3-2-4-6-9/h2-8H,1H3,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGANGXKPWDSKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Chloropropanamido Group Addition: The chloropropanamido group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiophene derivative with 2-chloropropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the chloropropanamido group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Amines or thiols, base such as triethylamine, solvents like dichloromethane.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted amides or thiols.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Wirkmechanismus

The mechanism of action of 2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The chloro-propanamido group in the target compound provides electrophilic reactivity, unlike the sulfonyl or dioxol groups in analogs, which confer higher polarity or aromaticity .

Physicochemical Properties

Available data for analogs highlight trends:

- Solubility : Sulfonyl-containing derivatives (e.g., CAS 941957-69-3) exhibit lower solubility in organic solvents due to their polar sulfonyl groups, whereas the chloro-propanamido analog may show moderate solubility in DMSO or dichloromethane .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biologische Aktivität

The compound 2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide is a member of the thiophene family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial in the inflammatory response. This inhibition leads to a reduction in the synthesis of prostaglandins and leukotrienes, key mediators of inflammation and pain.

Biochemical Pathways

The compound likely influences the arachidonic acid pathway , where COX enzymes convert arachidonic acid into various inflammatory mediators. By inhibiting these enzymes, the compound may effectively lower levels of inflammatory markers in biological systems.

Summary of Biological Effects

- Anti-inflammatory : Reduction in inflammation due to decreased prostaglandin synthesis.

- Analgesic : Potential pain relief through modulation of pain pathways.

- Antimicrobial : Investigated for possible effects against various pathogens.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory effects in animal models. The reduction in paw edema was comparable to standard anti-inflammatory drugs.

- Antimicrobial Properties : In vitro tests showed that this compound had notable activity against gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Data Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in edema | |

| Analgesic | Pain relief comparable to NSAIDs | |

| Antimicrobial | Effective against gram-positive bacteria |

Similar Compounds

The compound's biological activity can be compared with other thiophene derivatives:

| Compound Name | Biological Activity |

|---|---|

| 5-Phenylthiophene-3-carboxamide | Moderate anti-inflammatory |

| 2-(Chloropropanamide)-5-methylthiophene | Strong analgesic properties |

Uniqueness

The presence of the chloropropanamide group enhances the compound's solubility and bioavailability compared to other thiophene derivatives, potentially leading to improved therapeutic efficacy.

Q & A

Q. What are the recommended methodologies for synthesizing 2-(2-Chloropropanamido)-5-phenylthiophene-3-carboxamide?

Synthesis typically involves multi-step organic reactions, including:

- Thiophene core functionalization : Start with 5-phenylthiophene-3-carboxamide (CAS RN 19163-24-7, as referenced in ) as a precursor.

- Amidation and chlorination : Introduce the 2-chloropropanamido group via coupling reactions (e.g., HATU/DMAP-mediated amidation) under inert conditions.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or employ membrane separation technologies (, RDF2050104) to isolate the product.

Critical considerations : Monitor reaction progress via TLC or HPLC, and validate purity through -NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

- Experimental design : Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

- Analytical tools : Use HPLC-PDA to detect degradation products and FT-IR to identify functional group alterations.

- Computational support : Apply quantum chemical calculations (e.g., DFT) to predict hydrolysis-prone sites, as suggested by ICReDD’s reaction path search methods ().

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Discrepancies often arise from:

- Experimental variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP-based vs. resazurin viability assays).

- Solution-phase aggregation : Use dynamic light scattering (DLS) to detect nano-aggregates that may cause false positives/negatives.

- Meta-analysis : Apply machine learning to cross-reference datasets from public repositories (e.g., PubChem BioAssay) and identify confounding variables ().

Q. What advanced computational strategies optimize reaction yields for derivatives of this compound?

- AI-driven reaction design : Integrate COMSOL Multiphysics with AI to simulate reaction kinetics and thermodynamics, enabling real-time adjustment of parameters like temperature and solvent polarity ().

- Factorial design : Use a factorial matrix () to test variables (e.g., catalyst loading, reaction time) and identify synergistic effects.

- Feedback loops : Implement ICReDD’s methodology () to iteratively refine computational models using experimental data (e.g., crystallographic or spectroscopic results).

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition studies?

- In vitro assays : Conduct kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., kinases or proteases) to measure values.

- Structural biology : Co-crystallize the compound with target enzymes and resolve structures via X-ray crystallography (resolution ≤ 2.0 Å).

- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100+ ns trajectories to identify binding hotspots and conformational changes ().

Q. What separation technologies are most effective for isolating enantiomers of this compound?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with heptane/ethanol modifiers.

- Membrane technologies : Employ enantioselective supported liquid membranes (SLMs) with β-cyclodextrin carriers (, RDF2050104).

- Crystallization-induced resolution : Optimize solvent systems (e.g., ethanol/water) to exploit differential solubility of enantiomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.